molecular formula C12H19NO4 B2412846 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1785534-07-7

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B2412846
M. Wt: 241.287
InChI Key: DPGUEWVPLHCLQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of a bicyclic structure. The bicyclic structure is likely to introduce strain into the molecule, which could have implications for its reactivity. The presence of the Boc group suggests that the compound may have been synthesized for use in peptide or protein chemistry.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Its molecular weight is 241.29 g/mol . The IUPAC name is (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .

Scientific Research Applications

Synthesis of Glutamic Acid Analogues

Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine using 2-substituted 7-azabicyclo[2.2.1]heptane. This process involved a key transannular alkylation step to form the [2.2.1] ring system, crucial for developing peptidomimetics and conformational probes (Hart & Rapoport, 1999).

Synthesis of Azabicyclo Hexane-Carboxylic Acid

Gan et al. (2013) described a scalable synthesis of 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, which involved controlling the stereoselectivity of a cyclopropanation step by the composition of the functional group at C-α (Gan et al., 2013).

Development of Chiral Amines

Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates by Aza-Diels-Alder reactions, providing leads for asymmetric cycloadditions in certain conditions (Waldmann & Braun, 1991).

Synthesis of Stereoisomers

Bakonyi et al. (2013) developed a method to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This approach significantly shortened previous literature procedures and included optical resolution via diastereomeric salt formation or chromatography (Bakonyi et al., 2013).

Synthesis of Conformationally Constrained Amino Acids

Campbell and Rapoport (1996) reported the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, starting from L-glutamic acid. This method provided access to symmetrical and chiral amino acid homologues, contributing to peptidomimetic development (Campbell & Rapoport, 1996).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUEWVPLHCLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

1785534-07-7
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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